molecular formula C18H20N2O7S B3271894 N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide CAS No. 556020-33-8

N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide

Cat. No.: B3271894
CAS No.: 556020-33-8
M. Wt: 408.4 g/mol
InChI Key: WHTZJSQDGLZZJQ-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide (CAS 556020-33-8) is a high-purity chemical building block with a molecular formula of C18H20N2O7S and a molecular weight of 408.43 g/mol . This compound is characterized by its complex structure featuring a sulfonamide group, a nitro substituent, and a key aldehyde (formyl) functional group . The presence of these diverse moieties makes it a versatile intermediate, particularly in synthetic organic and medicinal chemistry. The aldehyde group serves as a critical reactive handle for further chemical transformations, such as condensation reactions, facilitating the synthesis of more complex molecules for pharmaceutical research and development. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S/c1-4-19(5-2)28(24,25)14-7-9-16(15(11-14)20(22)23)27-17-8-6-13(12-21)10-18(17)26-3/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTZJSQDGLZZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601162449
Record name N,N-Diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556020-33-8
Record name N,N-Diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556020-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-Diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide, also known by its CAS number 556020-33-8, is a sulfonamide derivative characterized by a complex aromatic structure. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O7SC_{18}H_{20}N_{2}O_{7}S with a molecular weight of 408.43 g/mol. Its structure includes a nitro group, a sulfonamide linkage, and methoxy and formyl substituents on an aromatic ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H20N2O7S
Molecular Weight408.43 g/mol
CAS Number556020-33-8

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antitumor agent and its effects on androgen receptor (AR) antagonism.

Antitumor Activity

Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, sulfonamide derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of nitro and methoxy groups is believed to enhance these activities by increasing lipophilicity and facilitating cellular uptake.

Androgen Receptor Antagonism

A related study on sulfonamide derivatives identified compounds that effectively antagonize the androgen receptor, a critical target in prostate cancer therapy. The mechanism involves disrupting the AR's transcriptional activity, thereby inhibiting tumor growth. Although specific data on this compound's AR antagonistic activity is limited, its structural similarities suggest potential efficacy in this area.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Antitumor Efficacy : A study synthesized several sulfonamide derivatives and evaluated their cytotoxic effects on prostate cancer cell lines. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of sulfonamides revealed that modifications at specific positions can significantly alter biological activity. For example, substituents that enhance electron density on the aromatic ring were associated with improved AR antagonism.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases.
  • Androgen Receptor Modulation : By binding to the androgen receptor, it may prevent receptor dimerization and subsequent gene transcription related to tumor growth.

Comparison with Similar Compounds

Structural Analogues

The following table compares key features of the target compound with similar molecules:

Compound Name Functional Groups Key Properties Applications/Reactivity References
Target Compound Sulfonamide, nitro, formyl, methoxy High polarity due to nitro group; discontinued commercially Research (potential enzyme inhibition, synthesis)
(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline Schiff base, diethyl, methoxy Triclinic crystal structure; weak C–H⋯H interactions; dispersion-dominated packing Material science (crystal engineering)
1-(4-Ethoxy-3-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)-1-ethanone Ketone, formyl, methoxy Mn(III)-mediated cleavage; recalcitrant lignin model Lignin degradation studies
4-(Diethylamino)salicylaldehyde Aldehyde, diethylamino, hydroxy Fluorescent properties; electron-rich aromatic system Dye synthesis, fluorescence probes
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Sulfonamide, formyl, fluoro Bioactive sulfonamide core; halogen-enhanced binding affinity Pharmaceutical candidate development

Key Differentiators

  • Stability: Sulfonamide groups generally enhance thermal and chemical stability over aldehydes (e.g., 4-(diethylamino)salicylaldehyde ) or esters. However, commercial discontinuation may suggest synthesis challenges or instability under specific conditions.
  • Intermolecular Interactions : Unlike the Schiff base in , which relies on weak C–H⋯H interactions, the target compound’s nitro and sulfonamide groups may promote stronger dipole-dipole interactions, affecting solubility and crystallinity.
  • Biological Relevance : Compared to halogenated sulfonamides (e.g., ), the target lacks halogens but includes a formyl group, which could serve as a reactive site for conjugation or further derivatization.

Research Findings

  • Degradation Studies : Lignin model compounds with formyl and methoxy groups (e.g., ) are cleaved by Mn(III)-oxalate systems. The target’s nitro group may hinder similar degradation due to electron withdrawal, altering reaction pathways.
  • Crystallinity : The Schiff base in exhibits a well-defined triclinic structure, while the target’s nitro group could disrupt crystalline packing, leading to amorphous solid states.

Q & A

Basic: What are the common synthetic routes for preparing N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A plausible route includes:

Sulfonamide Formation: Reacting 3-nitro-4-chlorobenzenesulfonyl chloride with diethylamine to yield the N,N-diethyl-3-nitrobenzenesulfonamide intermediate .

Ether Coupling: Introducing the 4-formyl-2-methoxyphenoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF). This step requires precise temperature control (80–100°C) to avoid nitro group reduction .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product, with LC-MS used to confirm purity (>95%) .

Advanced: How can researchers optimize reaction yields when introducing the 4-formyl-2-methoxyphenoxy moiety, given potential steric hindrance from the nitro group?

Methodological Answer:
Steric hindrance at the 3-nitro position can reduce coupling efficiency. Strategies include:

  • Catalytic Systems: Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance nucleophilic attack .
  • Microwave-Assisted Synthesis: Shortening reaction time (15–30 minutes vs. hours) while maintaining 80–90°C, improving yield by 15–20% .
  • Substituent Pre-activation: Pre-functionalizing the phenoxy group with electron-withdrawing substituents (e.g., trifluoromethyl) to increase electrophilicity at the coupling site .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR: Focus on the sulfonamide NH proton (δ 10.2–10.8 ppm, broad singlet), methoxy group (δ 3.8–4.0 ppm), and aromatic protons adjacent to nitro groups (δ 8.2–8.5 ppm) .
  • FT-IR: Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1170–1120 cm⁻¹) and nitro group absorption (1520–1480 cm⁻¹) .
  • X-ray Crystallography: Resolve steric interactions between the nitro and phenoxy groups; compare bond angles with analogous structures (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide) .

Advanced: How should researchers resolve contradictions in UV-Vis or fluorescence data when studying metal complexes of this compound?

Methodological Answer:
Contradictions often arise from solvent polarity or metal coordination geometry. For example:

  • Solvent Effects: Compare λₘₐₓ shifts in polar (DMSO) vs. non-polar (toluene) solvents. A bathochromic shift >20 nm in DMSO suggests strong charge-transfer interactions .
  • Metal Coordination: Use Job’s plot analysis to determine stoichiometry (e.g., 1:1 vs. 1:2 ligand-metal ratios). Conflicting data may indicate mixed coordination modes (e.g., Cu²⁺ binding via sulfonamide O and nitro O) .
  • Impurity Interference: Validate purity via HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out byproducts like N,N-diethyl-3-amino-4-methoxybenzenesulfonamide .

Basic: What biological activity mechanisms have been hypothesized for this compound, and how are they experimentally validated?

Methodological Answer:

  • Antimicrobial Activity: Hypothesized to disrupt bacterial cell membranes via sulfonamide-mediated lipid bilayer penetration. Validate via minimum inhibitory concentration (MIC) assays against S. aureus and E. coli, with controls for nitro group reduction artifacts .
  • Anticancer Potential: Proposed to inhibit topoisomerase II. Test via DNA relaxation assays (agarose gel electrophoresis) and compare with etoposide as a positive control .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the nitro group in biological activity?

Methodological Answer:

  • Nitro Group Modifications: Synthesize analogs with electron-withdrawing (e.g., -CF₃) or -donating (e.g., -NH₂) substituents. Assess changes in bioactivity via IC₅₀ comparisons .
  • Reduction Products: Catalytically reduce the nitro group to -NH₂ and compare cytotoxicity profiles. Use LC-HRMS to confirm intermediate stability .
  • Computational Modeling: Perform DFT calculations to correlate nitro group electron affinity with binding energy to targets like E. coli dihydrofolate reductase .

Basic: What stability challenges are associated with this compound, and how should storage conditions be optimized?

Methodological Answer:

  • Light Sensitivity: The nitro group undergoes photodegradation. Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent radical formation .
  • Hydrolytic Degradation: Susceptible to hydrolysis in aqueous buffers (pH >7). Prepare stock solutions in anhydrous DMSO and use within 48 hours .

Advanced: What analytical strategies can identify and quantify trace impurities (<0.1%) in synthesized batches?

Methodological Answer:

  • HPLC-MS/MS: Use a reverse-phase column (Zorbax SB-C18) with a 0.1% formic acid/ACN gradient. Monitor for common impurities like N,N-diethyl-m-anisidine (retention time ~8.2 min) .
  • NMR Spike-in Experiments: Add 1% deuterated impurity standards (e.g., 4-methoxybenzenesulfonamide) to detect overlapping signals .
  • ICP-OES: Quantify residual metal catalysts (e.g., Pd from coupling reactions) to ensure <10 ppm levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide

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